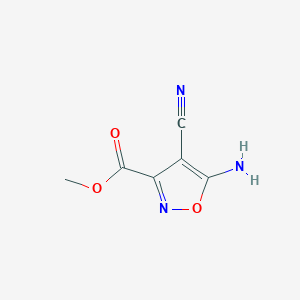
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine, also known as BRL-15572, is a chemical compound that belongs to the class of piperazine derivatives. It is a selective antagonist of the dopamine D3 receptor and has been widely used in scientific research to investigate the role of this receptor in various physiological and pathological processes.
Mécanisme D'action
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine acts as a selective antagonist of the dopamine D3 receptor, which means that it binds to this receptor and prevents the binding of dopamine, the natural ligand of this receptor. By blocking the dopamine D3 receptor, 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine can modulate the activity of the mesolimbic pathway and affect reward and motivation processes.
Biochemical and Physiological Effects
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine has been shown to have various biochemical and physiological effects, depending on the dose and the experimental conditions. In general, 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine has been shown to decrease dopamine release in the mesolimbic pathway, reduce drug-seeking behavior in animal models of addiction, and improve cognitive deficits in animal models of schizophrenia. However, the exact mechanisms underlying these effects are still not fully understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine in scientific research is its high selectivity and affinity for the dopamine D3 receptor, which allows for specific modulation of this receptor without affecting other dopamine receptors. Moreover, 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine has been shown to be relatively safe and well-tolerated in animal models, which makes it a suitable candidate for further preclinical and clinical studies.
However, there are also some limitations to the use of 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine in lab experiments. For example, its low solubility in water and some organic solvents can make it difficult to prepare stock solutions and to administer it to animals. Moreover, the pharmacokinetics of 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine are still not fully characterized, which can affect the interpretation of the results and the design of further experiments.
Orientations Futures
There are several future directions for the use of 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine in scientific research. One possible direction is to investigate its potential therapeutic effects in various pathological conditions, such as drug addiction, schizophrenia, and Parkinson's disease. Another direction is to explore its interactions with other neurotransmitter systems, such as the glutamate and GABA systems, and to investigate its potential role in modulating synaptic plasticity and learning and memory processes. Finally, further studies are needed to clarify the pharmacokinetics and pharmacodynamics of 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine and to optimize its dosing and administration regimens for preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine involves several steps, starting from the reaction of 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride with piperazine to obtain the corresponding sulfonyl piperazine intermediate. This intermediate is then reacted with benzhydryl chloride in the presence of a base to form the final product, 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine. The overall yield of the synthesis is around 20%.
Applications De Recherche Scientifique
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine has been extensively used in scientific research to study the dopamine D3 receptor, which is mainly expressed in the mesolimbic pathway of the brain and is involved in reward and motivation processes. 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine has been shown to have high selectivity and affinity for the dopamine D3 receptor, making it a useful tool for investigating the role of this receptor in various physiological and pathological conditions, such as drug addiction, schizophrenia, and Parkinson's disease.
Propriétés
IUPAC Name |
1-benzhydryl-4-(5-bromo-2-methoxy-4-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27BrN2O3S/c1-19-17-23(31-2)24(18-22(19)26)32(29,30)28-15-13-27(14-16-28)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,17-18,25H,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEBNECBSNMBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2944182.png)
![N-(furan-2-ylmethyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2944183.png)

![3-(4-Ethylphenyl)-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2944186.png)
![N-cyclopentyl-1-((2,5-dimethylbenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2944187.png)




![7-Oxabicyclo[2.2.1]heptan-1-ylmethanol](/img/structure/B2944198.png)


![4-ethyl-2,3-dioxo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2944201.png)
![2-[(3,4-Difluorophenoxy)methyl]morpholine;hydrochloride](/img/structure/B2944202.png)